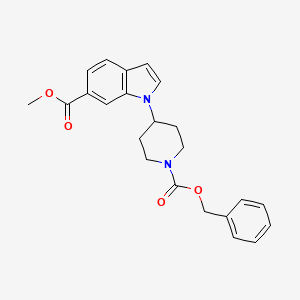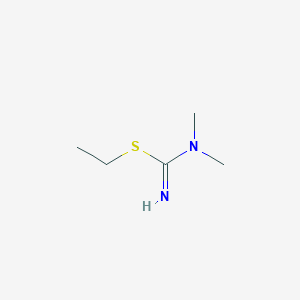
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine
概要
説明
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a trifluoromethyl-phenyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl-phenyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Formation of 2-amino-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-thio-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Oxidation Reactions: Formation of 2-bromo-6-formyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-carboxy-4-(4-trifluoromethyl-phenyl)-pyridine, etc.
Reduction Reactions: Formation of 6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine, 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine derivatives, etc.
科学的研究の応用
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-methyl-6-nitrophenol
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl-phenyl group imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H9BrF3N |
|---|---|
分子量 |
316.12 g/mol |
IUPAC名 |
2-bromo-6-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9BrF3N/c1-8-6-10(7-12(14)18-8)9-2-4-11(5-3-9)13(15,16)17/h2-7H,1H3 |
InChIキー |
SOQHCZARIFARNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Br)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylthiazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B8318683.png)


![4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde](/img/structure/B8318711.png)


![Ethyl 6-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8318741.png)






